
C22H20F3NO2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of C22H20F3NO2 involves several steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl and methoxy groups. One common synthetic route involves the reaction of 4-methoxy-3-methylphenylacetic acid with trifluoromethylbenzaldehyde in the presence of a base to form the corresponding oxazole derivative. The reaction conditions typically include heating the mixture under reflux and using a suitable solvent such as ethanol or toluene . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
C22H20F3NO2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
C22H20F3NO2: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of C22H20F3NO2 involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal cellular processes. Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
C22H20F3NO2: can be compared with other similar compounds, such as:
- Trifluoromethyl-substituted compounds : These compounds contain the trifluoromethyl group, which imparts unique chemical and biological propertiesThis compound stands out due to its combination of trifluoromethyl and methoxy groups, which enhance its versatility and effectiveness in various applications .
Oxazole derivatives: These compounds share the oxazole ring structure but differ in the substituents attached to the ring. The presence of trifluoromethyl and methoxy groups in
Propiedades
Fórmula molecular |
C22H20F3NO2 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
10-cyclohexylidene-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H20F3NO2/c23-22(24,25)13-7-4-8-14(11-13)26-20(27)18-15-9-10-16(19(18)21(26)28)17(15)12-5-2-1-3-6-12/h4,7-11,15-16,18-19H,1-3,5-6H2 |
Clave InChI |
XCDXKNDGAJAXEA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
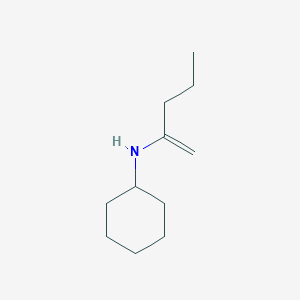
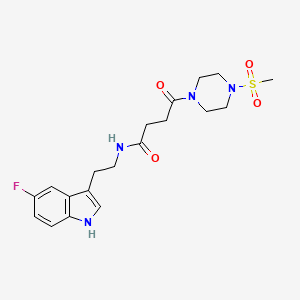
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)

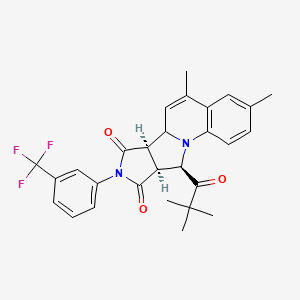
![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
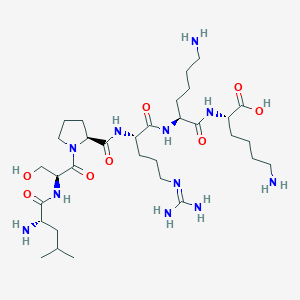

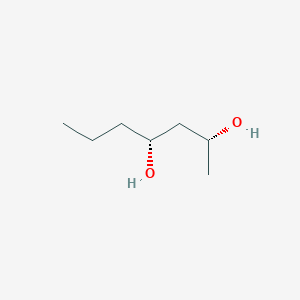
![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)
